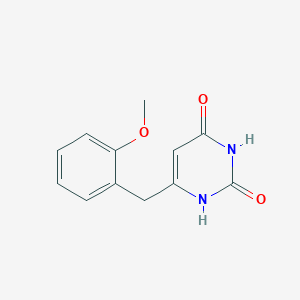

6-(2-aminoethoxy)-N-butyl-N-ethylpyrimidin-4-amine

Übersicht

Beschreibung

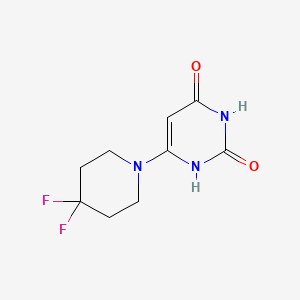

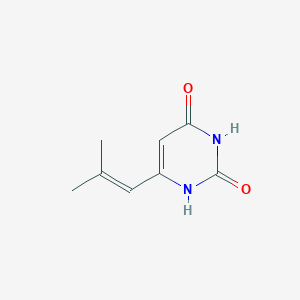

The compound “6-(2-aminoethoxy)-N-butyl-N-ethylpyrimidin-4-amine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would contain a pyrimidine ring with an aminoethoxy group at the 6-position and butyl and ethyl groups attached to a nitrogen atom. The exact structure and its properties would depend on the specific locations of these substituents .Chemical Reactions Analysis

As a pyrimidine derivative, this compound might undergo reactions similar to other pyrimidines, which can include electrophilic and nucleophilic substitutions, and reactions at the nitrogen atoms .Wissenschaftliche Forschungsanwendungen

Amination of Pyrimidines

Research on the amination of pyrimidine derivatives, such as the study by Rasmussen and Plas, explores the reactions of halogenated pyrimidines with potassium amide in liquid ammonia. This process is fundamental in the synthesis of amino-substituted pyrimidines, which are crucial intermediates in pharmaceuticals and agrochemicals (Rasmussen & Plas, 2010).

Synthesis of Aminopyrimidines

The synthesis of 4-aryloxy-6-methylpyrimidin-2-amines by Erkin et al. involves the reaction of 2-amino-6-methylpyrimidin-4-yl 4-methylbenzenesulfonate with phenols. This method contributes to the development of compounds with potential biological activities (Erkin et al., 2015).

Ligands for Histamine H4 Receptors

Altenbach et al. conducted structure-activity studies on a series of 2-aminopyrimidine-containing ligands for the histamine H4 receptor, which is implicated in inflammatory and immune responses. This research aids in understanding the role of pyrimidine derivatives in modulating histamine-mediated pathways (Altenbach et al., 2008).

Analgesic and Anti-inflammatory Agents

Chhabria et al. synthesized and evaluated 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines for their analgesic and anti-inflammatory properties. Such studies highlight the therapeutic potential of pyrimidine derivatives (Chhabria et al., 2007).

Photoredox Catalysis

Ociepa et al. presented a metal-free photoredox strategy using redox-activated primary amine derivatives for forming C(sp3)–C(sp) and C(sp3)–C(sp2) bonds. This research underscores the utility of pyrimidine-based compounds in catalysis and organic synthesis (Ociepa et al., 2018).

Adsorption Studies

Garcia-Martin et al. explored the use of a pyrimidine-polyamine conjugate as an ion receptor for Zn2+ and Cd2+ ions in aqueous solutions. This research provides insights into the environmental applications of pyrimidine derivatives for heavy metal removal (Garcia-Martin et al., 2005).

EGFR Tyrosine Kinase Inhibition

Kaspersen et al. synthesized 4-N-substituted 6-aryl-7H-pyrrolo[2,3-d]pyrimidine-4-amines and tested them for their in vitro EGFR (ErbB1) tyrosine kinase inhibitory activity, which is relevant in cancer therapy (Kaspersen et al., 2011).

Eigenschaften

IUPAC Name |

6-(2-aminoethoxy)-N-butyl-N-ethylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N4O/c1-3-5-7-16(4-2)11-9-12(15-10-14-11)17-8-6-13/h9-10H,3-8,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAINBCNMMLKJDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC)C1=CC(=NC=N1)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2-aminoethoxy)-N-butyl-N-ethylpyrimidin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

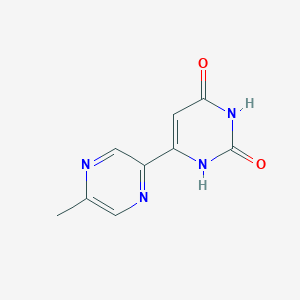

![4-(2-oxo-4-thioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)isoxazolidin-3-one](/img/structure/B1480240.png)

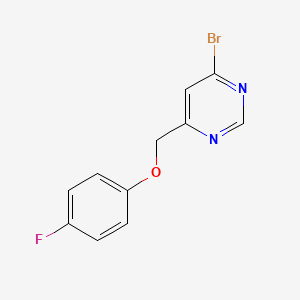

![1-(2-oxotetrahydrothiophen-3-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1480245.png)

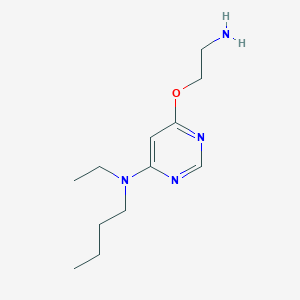

![6-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B1480253.png)

![1-(tert-butyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1480256.png)